molecular formula C₇H₁₈NO₇P B124862 Fosfomycintrometamol CAS No. 78964-85-9

Fosfomycintrometamol

Cat. No. B124862
CAS RN: 78964-85-9
M. Wt: 259.19 g/mol
InChI Key: QZJIMDIBFFHQDW-LMLSDSMGSA-N
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Description

Fosfomycintrometamol, also known as Fosfomycin, is an antibiotic that fights infection caused by bacteria . It is used to treat bladder infections .


Synthesis Analysis

Fosfomycin is a small broad-spectrum molecule that effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA in both Gram-positive and Gram-negative bacteria . It has been approved for clinical use in the treatment of urinary tract bacterial infections in many countries for several decades .


Molecular Structure Analysis

Fosfomycin is a relatively small hydrophilic agent with negligible serum protein binding . It is excreted unchanged in urine, achieving high concentrations for a prolonged period .


Chemical Reactions Analysis

Fosfomycin is a phosphonic acid derivative that inhibits bacterial wall synthesis (bactericidal) by inactivating the enzyme, pyruvyl transferase, which is critical in the synthesis of cell walls by bacteria .


Physical And Chemical Properties Analysis

Fosfomycin trometamol is 2-amino-2-(hydroxymethyl)propane-1,3-diol; [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid, with a molecular weight of 259.15 g/mol, the pKa values of strongest basic of 1.25 and 4.3 of the strongest acidic group, and high water solubility of about 47 mg/mL, and Log p-value of 0.75 .

Scientific Research Applications

Antibacterial Activity

Fosfomycin Trometamol is a broad-spectrum antibiotic with both in vivo and in vitro activity against a wide range of bacteria, including multidrug-resistant (MDR), extensively drug-resistant (XDR), and pandrug-resistant (PDR) bacteria .

Treatment of Various Infections

Thanks to its high tissue penetration, Fosfomycin Trometamol may be used in a broad range of tissues and targets, including the central nervous system (CNS), soft tissue, bone, lungs, and abscess fluid . This makes it a versatile antibiotic for treating a variety of infections.

Synergistic Effect with Other Antimicrobials

Fosfomycin Trometamol has a synergistic effect when used in combination with other antimicrobial agents that act via a different mechanism of action. This allows for reduced dosages and lower toxicity .

Pharmacokinetic Properties

Fosfomycin Trometamol does not bind to plasma proteins and is cleared via the kidneys . This property is important in determining the dosage and frequency of administration.

Potential for Treating Complicated Infections

Based on published pharmacokinetic (PK) parameters, PK/pharmacodynamic (PD) simulations have been performed for several multiple-dose regimens, which might lead to the future use of Fosfomycin Trometamol for treating complicated infections with multidrug-resistant bacteria .

Quantification in Pharmaceutical Dosage Forms

Fosfomycin Trometamol can be quantified in pharmaceutical dosage forms using high-performance liquid chromatography (HPLC) methods . This is crucial for ensuring the correct dosage in pharmaceutical products.

Research into New Analytical Methods

New concepts for developing direct HPLC-UV methods for quantifying Fosfomycin Trometamol have been developed without any derivatization and modification of the analyte . This research could lead to more efficient and accurate methods for analyzing this compound in the future.

Mechanism of Action

Target of Action

Fosfomycintrometamol primarily targets the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, also known as MurA . This enzyme plays a crucial role in the initial step of peptidoglycan biosynthesis, a key component of the bacterial cell wall .

Mode of Action

Fosfomycintrometamol exerts its bactericidal effects by binding covalently to a cysteine in the active site of the MurA enzyme, rendering it inactive . This interaction inhibits the enzyme’s function, thereby disrupting the production of peptidoglycan and leading to the destruction of the bacterial cell wall .

Biochemical Pathways

The inhibition of MurA disrupts the peptidoglycan biosynthesis pathway, which is essential for bacterial cell wall formation . This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually causing cell lysis .

Pharmacokinetics

The oral bioavailability of fosfomycintrometamol is less than 50%, and it is typically administered as a single 3-gram oral dose for treating urinary tract infections . Based on published pharmacokinetic parameters, multiple-dose regimens have been proposed for treating complicated infections with multidrug-resistant bacteria .

Result of Action

The primary result of fosfomycintrometamol’s action is the bactericidal effect against a broad spectrum of bacteria, including multidrug-resistant Gram-negative bacteria . By disrupting the bacterial cell wall synthesis, fosfomycintrometamol causes bacterial cell death, effectively treating infections .

Action Environment

Fosfomycintrometamol’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its absorption can vary with food intake . Furthermore, due to its extensive tissue penetration, fosfomycintrometamol may be used in a broad range of tissues and targets, including the CNS, soft tissue, bone, lungs, and abscess fluid .

Safety and Hazards

Fosfomycin Tromethamine may cause serious side effects. Call your doctor at once if you have: diarrhea that is watery or bloody; or new or worsening bladder symptoms (burning, painful urination) . Common side effects of Fosfomycin Tromethamine may include: nausea, upset stomach, stomach pain, diarrhea; headache, dizziness; weakness; rash; sore throat, runny nose; back pain; or menstrual pain, vaginal itching or discharge .

Future Directions

Based on published PK parameters, PK/PD simulations have been performed for several multiple-dose regimens, which might lead to the future use of fosfomycin for treating complicated infections with multidrug-resistant bacteria . Because essential pharmacological information and knowledge regarding mechanisms of resistance are currently limited and/or controversial, further studies are urgently needed .

properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJIMDIBFFHQDW-LMLSDSMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)(O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)(O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701000165
Record name (3-Methyloxiran-2-yl)phosphonic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosfomycin tromethamine

CAS RN

78964-85-9
Record name Fosfomycin tromethamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78964-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methyloxiran-2-yl)phosphonic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R-cis)-(3-methyloxiranyl)phosphonic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.813
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSFOMYCIN TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FXW6U30GY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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